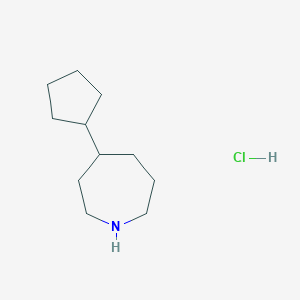

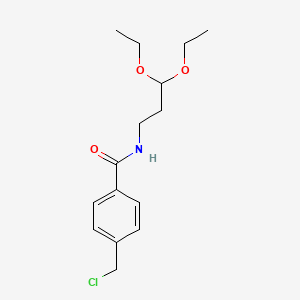

![molecular formula C10H17Cl2N3OS B1492421 1-[(2,4-Dimetil-1,3-tiazol-5-il)metil]piperazin-2-ona dihidrocloruro CAS No. 2098114-93-1](/img/structure/B1492421.png)

1-[(2,4-Dimetil-1,3-tiazol-5-il)metil]piperazin-2-ona dihidrocloruro

Descripción general

Descripción

This compound belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur containing compounds called isothiazole .

Synthesis Analysis

A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Chemical Reactions Analysis

Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Aplicaciones Científicas De Investigación

Investigación Anticancerígena

Los compuestos de tiazol han demostrado exhibir acción selectiva hacia ciertas células cancerosas, como el glioblastoma humano y el melanoma, lo que indica un posible uso en la investigación anticancerígena. La selectividad y citotoxicidad de estos compuestos los hacen valiosos para las terapias contra el cáncer dirigidas .

Estudios Farmacológicos

Los tiazoles a menudo se investigan por sus propiedades farmacológicas. Las diversas actividades biológicas de los tiazoles, incluidos los efectos antitumorales, sugieren que pueden utilizarse en el desarrollo de nuevos agentes terapéuticos .

Síntesis Química

Los derivados de tiazol se utilizan en la síntesis química como intermediarios o bloques de construcción para moléculas más complejas. Su estructura única permite una variedad de reacciones químicas, lo que los hace útiles en la química sintética .

Pruebas de Actividad Biológica

Debido a sus diversas actividades biológicas, los compuestos de tiazol a menudo se utilizan en ensayos de detección para identificar nuevos candidatos a fármacos o para estudiar los efectos biológicos de nuevos compuestos .

Investigación en Ciencia de Materiales

Los tiazoles también pueden desempeñar un papel en la investigación de la ciencia de los materiales debido a sus propiedades químicas, que pueden contribuir al desarrollo de nuevos materiales con características específicas deseadas .

Mecanismo De Acción

Target of Action

Thiazoles and piperazines are known to interact with a variety of biological targets. For instance, thiazoles are found in many biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . Piperazines are often used in the synthesis of pharmaceuticals, including antipsychotics and antidepressants.

Mode of Action

The mode of action of thiazoles and piperazines can vary greatly depending on the specific compound. Some thiazoles, for example, have been found to interact with DNA and topoisomerase II, resulting in DNA double-strand breaks and ultimately, cell death .

Biochemical Pathways

Thiazoles and piperazines can affect a variety of biochemical pathways. For instance, some thiazoles have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Pharmacokinetics

The pharmacokinetics of thiazoles and piperazines can vary greatly depending on the specific compound. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

The result of the action of thiazoles and piperazines can vary greatly depending on the specific compound and its target. For instance, some thiazoles have been found to have cytotoxic activity on human tumor cell lines .

Action Environment

The action environment of thiazoles and piperazines can be influenced by a variety of factors, including pH, temperature, and the presence of other substances. For instance, thiazole is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Análisis Bioquímico

Biochemical Properties

1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-2-one dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the thiazole ring in the compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the compound’s biological activity.

Cellular Effects

1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-2-one dihydrochloride has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors such as NF-κB and AP-1, leading to changes in the expression of genes involved in inflammation and apoptosis . Additionally, it has been observed to alter cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the production of ATP and other metabolites.

Molecular Mechanism

The molecular mechanism of 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-2-one dihydrochloride involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as DNA and proteins, through hydrogen bonding and van der Waals interactions . This binding can lead to the inhibition or activation of enzymes, depending on the nature of the interaction. For instance, the compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, by stabilizing the enzyme-DNA complex and preventing the re-ligation of DNA strands .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-2-one dihydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cytotoxic effects, which are likely due to the accumulation of degradation products.

Dosage Effects in Animal Models

The effects of 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-2-one dihydrochloride vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s ability to generate reactive oxygen species and disrupt cellular homeostasis.

Metabolic Pathways

1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-2-one dihydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for the metabolism of various xenobiotics . The compound can also affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, leading to alterations in metabolite levels and energy production .

Transport and Distribution

The transport and distribution of 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-2-one dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux . Once inside the cell, the compound can bind to intracellular proteins, such as heat shock proteins, which help in its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-2-one dihydrochloride is crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation and ubiquitination, can influence the compound’s targeting to specific organelles, such as the mitochondria and endoplasmic reticulum . These modifications play a critical role in regulating the compound’s biological activity and its effects on cellular function.

Propiedades

IUPAC Name |

1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-2-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3OS.2ClH/c1-7-9(15-8(2)12-7)6-13-4-3-11-5-10(13)14;;/h11H,3-6H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVTDBQUZLVJKHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)CN2CCNCC2=O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl2N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-(difluoromethyl)-1H-pyrazol-4-yl]piperidine](/img/structure/B1492343.png)

![2-[4-(Ethoxycarbonyl)oxan-4-yl]acetic acid](/img/structure/B1492346.png)

amine](/img/structure/B1492348.png)

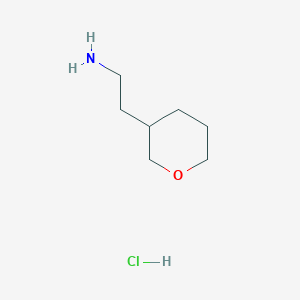

![3-[(Oxan-2-yl)methyl]piperidine hydrochloride](/img/structure/B1492349.png)

![3-[(3,5-Difluorophenyl)methylidene]azetidine hydrochloride](/img/structure/B1492350.png)

![1-[(Oxan-2-yl)methyl]piperazin-2-one hydrochloride](/img/structure/B1492351.png)

![1-But-3-enyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1492360.png)